1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. In
Wirkmechanismus
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. By inhibiting the activity of the TRPV4 ion channel, this compound is able to reduce pain, lower blood pressure, and improve bladder function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation by inhibiting the activity of the TRPV4 ion channel. Additionally, this compound has been shown to lower blood pressure by inhibiting the activity of the TRPV4 ion channel in blood vessels. Finally, this compound has been shown to improve bladder function by inhibiting the activity of the TRPV4 ion channel in the bladder.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potency as an inhibitor of the TRPV4 ion channel. This allows for the use of lower concentrations of this compound, which can reduce the risk of non-specific effects. Additionally, this compound has been shown to be effective in a variety of animal models, which suggests that it may have potential for use in human studies. One limitation of using this compound in lab experiments is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One potential area of research is the development of more efficient synthesis methods for this compound, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in human studies. Finally, future research could explore the potential use of this compound in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease, which have been linked to the activity of the TRPV4 ion channel.
Synthesemethoden
The synthesis of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with dipropylamine, followed by the reaction of the resulting compound with N,N'-diisopropylcarbodiimide and 1-(3-bromopropyl)-3-(dimethylamino)urea. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential use in a variety of scientific research applications, including the treatment of pain, hypertension, and urinary incontinence. In preclinical studies, this compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to be effective in reducing blood pressure in animal models of hypertension and improving bladder function in animal models of urinary incontinence.
Eigenschaften
IUPAC Name |
1-[3-(dipropylamino)propyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-4-12-24(13-5-2)14-6-11-22-21(27)23-17-15-20(26)25(16-17)18-7-9-19(28-3)10-8-18/h7-10,17H,4-6,11-16H2,1-3H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNECUXSSJWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.